
Decanol
Overview
Description
Decanol (C₁₀H₂₁OH), also known as decyl alcohol or 1-decanol, is a saturated fatty alcohol with a ten-carbon chain. It is a colorless liquid with a floral-citrus odor, a molecular weight of 158.28 g/mol, a melting point of -28°C, and a boiling point of 230°C . Its amphiphilic nature (hydrophilic hydroxyl group and hydrophobic alkyl chain) enables applications in cosmetics, pharmaceuticals, surfactants, and fuel additives. This compound is synthesized via hydrogenation of decanoic acid or through the OXO process . It is biodegradable but requires antioxidants for aqueous stability due to rapid hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decanol can be synthesized through the hydrogenation of decanoic acid or its esters. This process involves the addition of hydrogen to the molecule under specific conditions. Another method is the OXO process, a hydroformylation method that results in alcohols from alkenes .
Industrial Production Methods: In industrial settings, this compound is primarily produced by the hydrogenation of decanoic acid, which is found in modest quantities in coconut oil and palm kernel oil. The Ziegler process is another synthetic route used in industrial production . This method involves the oligomerization of ethylene followed by oxidation and hydrolysis.
Types of Reactions:
Oxidation: this compound can be oxidized to decanoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: this compound can be reduced to decane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Decanoic acid.
Reduction: Decane.
Substitution: Decyl halides (e.g., decyl chloride, decyl bromide).
Scientific Research Applications
Chemical Properties and Production
Decanol can be derived from natural sources such as palm oil, coconut oil, and rapeseed oil through the hydrogenation of decanoic acid. Its structure contributes to its solubility in organic solvents and its ability to act as a surfactant and emulsifier in numerous formulations .
Plasticizers and Lubricants
This compound is widely used in the manufacture of plasticizers, which enhance the flexibility and durability of plastics. It is also employed as a lubricant in various mechanical applications due to its excellent viscosity characteristics. Notably, this compound is a key component in high-grade artificial leather production and polyvinyl chloride (PVC) wire coatings .
Surfactants
As a surfactant, this compound facilitates the emulsification of oils and water, making it valuable in detergents and cleaning products. Its ability to reduce surface tension aids in the formulation of effective cleaning agents .
Agricultural Chemicals
In agriculture, this compound serves as a solvent and stabilizer for herbicides and pesticides. Its role enhances the efficacy of these chemicals by improving their solubility and stability in formulations .
Transdermal Drug Delivery
This compound has been investigated as a penetration enhancer in transdermal drug delivery systems. Its ability to permeate biological membranes makes it a candidate for improving the absorption of therapeutic agents through the skin .
Biological Studies
Research has shown that this compound can influence monocyte phagocytosis, potentially impacting immune responses in individuals with alcohol-related conditions. Studies indicate that aliphatic alcohols like this compound may suppress phagocytic activity in a concentration-dependent manner, which could have clinical implications for understanding susceptibility to infections .
Fragrances and Flavorings
This compound is utilized in the fragrance industry for producing artificial flavors such as rose and citrus scents. It is commonly found in food products like ice cream, candy, and beverages at regulated concentrations . The following table summarizes typical usage levels:
Food Category | Typical Usage (ppm) | Maximum Usage (ppm) |
---|---|---|
Ice Cream | 4.6 | 5.0 |
Candy | 5.2 | 5.5 |
Chewing Gum | 3.0 | 3.0 |
Beverages | 2.1 | 2.5 |
Case Study 1: Transdermal Drug Delivery Enhancement
A study demonstrated that formulations containing this compound significantly increased the permeability of drugs across skin models compared to controls without it. This finding suggests potential applications in developing more effective transdermal patches for various medications.
Case Study 2: Impact on Immune Function
Research involving human monocytes indicated that exposure to this compound reduced phagocytic activity when combined with ethanol. This study highlights the need for further investigation into how long-chain alcohols may affect immune responses, particularly in populations with high alcohol consumption .
Mechanism of Action
Decanol exerts its effects primarily through its hydrophobic and hydrophilic properties. In biological systems, it can interact with cell membranes, enhancing the permeability of drugs across the skin. This is achieved by disrupting the lipid bilayer of the cell membrane, allowing for increased absorption of active pharmaceutical ingredients . In industrial applications, its ability to break down fats and oils enhances the cleaning action of detergents and surfactants .
Comparison with Similar Compounds
Physicochemical Properties
Straight-chain primary alcohols with varying carbon lengths (C₅–C₁₈) share structural similarities but exhibit distinct physicochemical behaviors:
Property | 1-Octanol (C₈) | 1-Nonanol (C₉) | 1-Decanol (C₁₀) | 1-Undecanol (C₁₁) | 1-Dothis compound (C₁₂) |
---|---|---|---|---|---|
Molecular Weight (g/mol) | 130.23 | 144.26 | 158.28 | 172.31 | 186.34 |
Melting Point (°C) | -16 | -5 | -28 | 16 | 24 |
Boiling Point (°C) | 195 | 215 | 230 | 243 | 259 |
Density (g/cm³, 25°C) | 0.824 | 0.827 | 0.829 | 0.830 | 0.831 |
Water Solubility (mg/L) | 5,400 | 1,100 | 37 | 12 | 4 |
Viscosity (mPa·s, 20°C) | 7.36 | 9.8 | 12.7 | 16.5 | 22.3 |
Key Observations :
- Chain Length vs. Solubility: this compound’s solubility in water (37 mg/L) is significantly lower than 1-octanol (5,400 mg/L) but higher than 1-dothis compound (4 mg/L), reflecting reduced hydrophilicity with increasing chain length .
- Melting Point: this compound’s low melting point (-28°C) allows it to remain liquid at room temperature, unlike longer alcohols like 1-dothis compound (24°C), which solidify .
- Viscosity: Higher chain length increases viscosity, making this compound (12.7 mPa·s) more viscous than 1-octanol but less than 1-dothis compound .
Chemical Reactivity and Functional Performance
- Extraction Efficiency: In titanium extraction from hydrochloric acid, this compound forms complexes like TiCl₄(TBP)₂this compound, with synergistic effects when combined with tributyl phosphate (TBP). Shorter alcohols (e.g., octanol) exhibit weaker coordination, while longer alcohols (e.g., dothis compound) may hinder kinetics due to higher viscosity .
- Low Eutectic Solvents (DES): this compound-based DES (e.g., MTMAC/Decanol) outperforms other alcohols in separating tetrafluoropropanol (TFP) from water due to its σ-profile, which minimizes overlap with water’s polarity .
- Fuel Additives: this compound’s high cetane number (CN) and calorific value (∼39 MJ/kg) make it superior to lower alcohols (e.g., butanol, CN: ∼25) in diesel engines, reducing particulate emissions by 15–20% at 20% blends. However, its high viscosity can impede combustion under low-speed conditions .
Research Findings and Case Studies
- Titanium Extraction: this compound-TBP mixtures achieve 95% titanium recovery from 8 M HCl, outperforming octanol-based systems (75%) .
- Diesel Engine Performance: A 20% this compound-diesel blend reduces NOₓ emissions by 12% and CO by 18% compared to pure diesel, though HC emissions increase at low loads due to incomplete combustion .
- DES Efficiency: MTMAC/Decanol (1:1) achieves a TFP selectivity coefficient (S) of 28.5, far exceeding DES with shorter alcohols (S < 10) .
Biological Activity
Decanol, a straight-chain aliphatic alcohol with the chemical formula , has garnered attention for its diverse biological activities. This article explores the antimicrobial properties, effects on cellular mechanisms, and potential applications of this compound based on a review of recent studies.
Antimicrobial Activity
1. Antibacterial Properties
This compound exhibits significant antibacterial activity against various pathogens. A study indicated that among long-chain fatty alcohols, this compound demonstrated considerable effectiveness against Mycobacterium smegmatis and Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 0.4 mM . The mechanism of action is believed to involve damage to the cellular envelope of these bacteria, which leads to cell lysis and death.
Fatty Alcohol | MIC (mM) | Activity Against |
---|---|---|
1-Decanol | 0.4 | M. smegmatis, M. tuberculosis |
1-Dothis compound | Not specified | M. smegmatis |
1-Octanol | Not specified | M. smegmatis |
2. Biofilm Formation Inhibition
This compound has also been shown to attenuate biofilm formation in mycobacterial species. The ability to disrupt biofilm development is crucial for developing new therapeutic agents, as biofilms contribute to antibiotic resistance and chronic infections .
Cellular Effects
1. Phagocytic Activity Inhibition
Research has indicated that this compound can suppress the phagocytic activity of human monocytes in a concentration-dependent manner. This effect may be particularly relevant in clinical settings where alcohol consumption is prevalent, potentially increasing susceptibility to infections .
2. Glycine Receptor Function
In studies examining the effects of long-chain alcohols on neuronal activity, this compound was found to have a distinct cutoff effect on glycine receptor function, exhibiting inhibition in 45% of neurons tested . This suggests that while this compound can modulate neurotransmission, its effects may vary significantly across different cellular contexts.
Toxicological Profile
The safety profile of this compound has been explored through various toxicity studies. In dermal application tests, this compound was found to cause skin irritation but did not exhibit significant systemic toxicity at lower doses . Long-term studies indicated no carcinogenic effects; however, there were some indications of tumor-promoting activity when combined with other agents in specific experimental setups .
Case Studies and Research Findings
Recent investigations into the biological activity of this compound have highlighted its potential applications:
- Antimicrobial Agents : Given its efficacy against mycobacteria, this compound could be developed into new disinfectants or therapeutic agents targeting resistant strains.
- Pharmaceutical Formulations : Its ability to modulate cellular functions suggests potential uses in drug formulations aimed at enhancing or inhibiting specific cellular pathways.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Decanol that influence its experimental design in molecular and interfacial studies?
this compound (C₁₀H₂₁OH) is a long-chain alcohol with a molecular weight of 158.28 g/mol, a boiling point of 230°C, and density of 0.829 g/cm³ at 25°C. Its amphiphilic nature (hydrophobic tail and hydrophilic -OH group) drives its self-assembly into layered structures at interfaces, such as graphite surfaces . These properties necessitate careful temperature control in experiments (e.g., near its melting point of -28°C) and solvent selection (e.g., organic solvents for solubility or aqueous solutions with surfactants). For hydration studies, its limited water solubility (~0.02 g/L at 25°C) requires co-solvents like ethanol or cyclodextrins to enhance dispersion .
Q. How can researchers prepare stable this compound samples for hydration/solvation structure analysis?
this compound’s tendency to form inhomogeneous molecular layers at interfaces (e.g., graphite) demands precise sample preparation. Use vapor-deposition or Langmuir-Blodgett techniques to create uniform monolayers. For aqueous solutions, add antioxidants (e.g., BHT) to prevent oxidative degradation during storage . Employ argon or nitrogen atmospheres during handling to minimize atmospheric interference.
Advanced Research Questions
Q. What advanced imaging and computational methods resolve structural inconsistencies in this compound’s interfacial organization?
High-resolution scanning probe microscopy (SPM-8100FM) with 3D mapping software can visualize this compound’s layered structure at graphite interfaces. Cross-sectional analysis reveals in-plane inhomogeneity (e.g., gaps or disordered regions), while 2D-to-1D data extraction quantifies molecular alignment . For computational validation, molecular dynamics (MD) simulations with force fields like OPLS-AA can model this compound’s self-assembly, comparing simulated layer thickness (~2.1 nm) against experimental SPM data . Discrepancies may arise from solvent evaporation rates or substrate defects, requiring iterative refinement of imaging parameters (e.g., scan speed, tip geometry).
Q. How can researchers reconcile contradictory data on this compound’s stability in environmental or biological matrices?
Contradictions often stem from matrix effects. For example, this compound degrades rapidly in water unless stabilized with antioxidants, but persists longer in lipid-rich environments. To address this:
- Use LC-MS/MS with deuterated internal standards (e.g., d₂₂-Decanol) to track degradation products .
- Conduct accelerated stability studies under varying pH, temperature, and light conditions to identify degradation pathways .
- Compare recovery rates across matrices (e.g., 95% in organic solvents vs. 70% in aqueous solutions) to calibrate analytical methods .
Q. What methodologies enable simultaneous detection of this compound and structurally similar alcohols in complex mixtures?
Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC-MS) using polar capillary columns (e.g., DB-WAX) can separate this compound from isomers like 2-Decanol or 4-Decanol. For aqueous samples, solid-phase microextraction (SPME) with polydimethylsiloxane (PDMS) fibers pre-concentrates this compound prior to analysis . To minimize cross-reactivity in fluorescence assays (e.g., bacterial luciferase systems), optimize substrate specificity using mutant enzymes or competitive inhibition studies .
Q. Methodological Considerations
- Data Validation : Cross-reference SPM imaging with atomic force microscopy (AFM) phase-contrast data to distinguish this compound layers from contaminants .
- Statistical Reporting : Adhere to guidelines for significant figures (e.g., report mean layer thickness as 2.1 ± 0.3 nm, not 2.134 nm) and specify statistical tests (e.g., ANOVA for multi-group comparisons) .
- Ethical Compliance : For biological studies, include protocols for safe this compound disposal (e.g., incineration or neutralization) to meet EPA guidelines .
Properties
IUPAC Name |
decan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKFXSUHUHTGQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O, Array | |
Record name | DECYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6122 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-DECANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1490 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26303-54-8 (aluminum salt), 37909-25-4 (magnesium salt) | |
Record name | 1-Decanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7021946 | |
Record name | 1-Decanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Decyl alcohol appears as a clear colorless liquid with a sweet fat-like odor. Flash point 180 °F. Less dense than water and insoluble in water. Vapors are heavier than air., Liquid, Clear liquid with a sweet odor; [CAMEO] Odor resembles orange flowers; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid/floral, waxy, fruity odour | |
Record name | DECYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6122 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Decanol | |
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Record name | 1-Decanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | Decyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011624 | |
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Record name | 1-DECANOL | |
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Record name | 1-Decanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/264/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
446 °F at 760 mmHg (USCG, 1999), boiling point equals 446 °F, 229 °C, BP: 115 to 120 °C at 15 mm Hg; 109.5 °C at 8 mm Hg, 230 °C | |
Record name | DECYL ALCOHOL | |
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URL | https://cameochemicals.noaa.gov/chemical/6122 | |
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Record name | 1-Decanol | |
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Record name | 1-DECANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Flash Point |
180 °F (USCG, 1999), Flash point equals 180 °F, 82 °C (180 °F) - closed cup, 180 °F (82 °C) (Open cup), 108 °C c.c. | |
Record name | DECYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6122 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Decanol | |
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URL | https://haz-map.com/Agents/1895 | |
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Record name | 1-DECANOL | |
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Solubility |
In water, 37 mg/L at 25 °C, Soluble in carbon tetrachloride; miscible in ethanol, ether, acetone, benzene, chloroform, 1:3 IN 60% ALCOHOL, Soluble in alcohol, ether, mineral oil, propylene glycol, fixed oils; Insoluble in glycerin water at 233 °C, Solubility in water, g/100ml at 20 °C: 0.37 (very poor), soluble in alcohol, ether, mineral oil, propylene glycol, most fixed oils; Insoluble in glycerin, water, 1 ml in 3 ml 60% alcohol (in ethanol) | |
Record name | 1-DECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1072 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-DECANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1490 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | 1-Decanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/264/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.84 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8297 g/cu cm at 20 °C, 0.83 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01, 0.826-0.831 | |
Record name | DECYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6122 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-DECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1072 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-DECANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1490 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1-Decanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/264/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
5.3 (Air= 1), Relative vapor density (air = 1): 5.5 | |
Record name | 1-DECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1072 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-DECANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1490 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.00851 [mmHg], 0.00851 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 1 | |
Record name | 1-Decanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1895 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1-DECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1072 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-DECANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1490 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless to water-white liquid, Colorless, viscous, refractive liquid, Moderately viscous, strongly refractive liquid | |
CAS No. |
112-30-1, 36729-58-5, 70084-71-8, 85566-12-7, 66455-17-2 | |
Record name | DECYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6122 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Decanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Decanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036729585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alcohols, C10-terpenoidal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070084718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | C8-10 alcohols | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085566127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decyl alcohol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406313 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Decanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Alcohols, C9-11 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Alcohols, C10-terpenoidal | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Decanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.597 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Alcohols, C9-11 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.315 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Alcohols, C8-10 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.628 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Decanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.323 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DECYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89V4LX791F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-DECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1072 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Decyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011624 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1-DECANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1490 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
44 °F (USCG, 1999), 7 °C, Surface tension = 0.029742 N/m (at melting point), 6.9 °C | |
Record name | DECYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6122 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-DECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1072 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Decyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011624 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1-DECANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1490 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
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